molecular formula C18H19N3O2S B2747151 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 2309748-65-8

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B2747151
CAS No.: 2309748-65-8
M. Wt: 341.43
InChI Key: NLLUESCLSAQHEJ-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings and heterocyclic components, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Thiophene ring introduction: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalyst selection: Choosing efficient catalysts to improve reaction rates and selectivity.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.

    Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of aromatic and heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-6-3-4-7-16(13)23-12-18(22)19-11-14-10-15(20-21(14)2)17-8-5-9-24-17/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUESCLSAQHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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